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Introduction

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a heterocyclic compound featuring a highly
functionalized thiazole core. As a trifunctional scaffold, possessing a reactive bromine atom, an ester
group, and a phenyl substituent, it represents a versatile and valuable building block in modern
synthetic and medicinal chemistry. The thiazole ring itself is a privileged structure, integral to numerous
biologically active molecules, including FDA-approved antifungal drugs like isavuconazole.[1] This
guide provides a comprehensive overview of the physicochemical properties, spectral characteristics,
synthesis, and reactivity of this compound, offering field-proven insights for its application in research
and drug development.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The
following section details the key identifiers for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.

Table 1: Chemical Identifiers
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Identifier Value Source

CAS Number 914347-21-0 [2][3]

Molecular Formula C12H10BrNO2S [2][3]

Molecular Weight 312.18 g/mol [2][3]
Ethyl 5-bromo-2-phenyl-1,3-

IUPAC Name Y pheny

thiazole-4-carboxylate

5-Bromo-2-phenylthiazole-4-
Synonyms ] ] [2]
carboxylic acid ethyl ester

digraph "chemical structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Atom nodes

Cl [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

Cll [label="C"];

C12 [label="C"];

Br [label="Br", fontcolor="#EA4335"];
N [label="N", fontcolor="#4285F4"];
S [label="S", fontcolor="#FBBCO5"];
01 [label="0", fontcolor="#34A853"];
02 [label="0", fontcolor="#34A853"];
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// Phenyl Ring

Cl -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];

// Thiazole Ring

Cl -- C7 [len=1.5];
C7 -- N [len=1.5];
N -- C8 [len=1.5];
C8 -- S [len=1.5];
S -- C7 [len=1.5];

// Substituents on Thiazole
C8 -- C9 [len=1.5];
C9 -- Br [len=1.5];
C8 -- C10 [len=1.5];

// Ester Group

Cl0 -- 01 [len=1.5, style=double];
Cl0 -- 02 [len=1.5];

02 -- C11 [len=1.5];

C1l1 -- C12 [len=1.5];

// Positions for layout
Cl [pos="0,0!"];

C2 [pos="-1.3,-0.75!"];
C3 [pos="-1.3,-2.25!"];
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C4 [pos="0,-3!"];

C5 [pos="1.3,-2.25!"];
C6 [pos="1.3,-0.75!"];
C7 [pos="0,1.5!"];

N [pos="1.3,2.25!"];
C8 [pos="2.6,1.5!"];

S [pos="1.3,0!"];

C9 [pos="3.9,2.25!"];
Br [pos="5.2,1.5!"];
C10 [po0s="3.9,0!'"];

01 [pos="3.9,-1.0!"];
02 [pos="5.2,0.5!"];
Cll [pos="6.5,0!'"1;
Cl12 [pos="7.8,0.5!"];
}

Caption: 2D Structure of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various
chemical and biological systems. These parameters influence solubility, permeability, and formulation
strategies in drug development.

Table 2: Physicochemical Data
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Property Value Notes

Boiling Point 408 °C at 760 mmHg Predicted value.[2]
Density 1.5 g/cm3 Predicted value.[2]
Flash Point 200.6 °C Predicted value.[2]
Refractive Index 1.602 Predicted value.[2]

A key descriptor for predicting

Polar Surface Area (PSA) 67.4 A2 .
drug transport properties.[2]
LogP (XLogP?3) 3.75 Indicates moderate lipophilicity.[2]
Expected based on LogP and
structure; soluble in common
Solubility Poorly soluble in water organic solvents like ethanol,

methanol, and dichloromethane.

(4]

Spectral Analysis

Spectral data provides unambiguous confirmation of a molecule's structure. Below is an expert
interpretation of the expected spectral characteristics.

3.1. *H NMR (Proton Nuclear Magnetic Resonance)

The *H NMR spectrum is used to identify the hydrogen atoms in a molecule. For a standard solvent like
CDCls:

» Ethyl Ester Protons: A quartet signal is expected around 6 4.4 ppm (for the -O-CHz- group) coupled
to a triplet signal around & 1.4 ppm (for the -CHs group). This distinct pattern is a hallmark of an ethyl
ester.

« Phenyl Protons: A multiplet or series of multiplets would appear in the aromatic region, typically
between & 7.3 and & 8.0 ppm, integrating to 5 protons. The exact splitting depends on the specific
electronic environment of each proton.

« Thiazole Proton: This molecule lacks a proton on the thiazole ring itself, as all positions (2, 4, and 5)
are substituted.
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3.2. *C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 3C NMR spectrum provides information about the carbon skeleton.

o Ester Carbonyl: A signal for the ester carbonyl carbon (C=0) is expected to be significantly
downfield, around & 160-165 ppm.

o Aromatic & Thiazole Carbons: A cluster of signals between & 110-160 ppm would correspond to the
carbons of the phenyl and thiazole rings.

o Ethyl Ester Carbons: The -O-CHz- carbon typically appears around 6 61 ppm, while the -CHs carbon
is found upfield, around & 14 ppm.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

¢ Molecular lon Peak: The key feature would be the molecular ion peak (M*). Due to the presence of
bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity:
one for the molecule containing the 7°Br isotope and another at M+2 for the molecule with the 81Br
isotope.

o Exact Mass: The exact mass is 310.96200 Da.[2]

+ Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-
OCHz2CHs) from the ester and cleavage of the phenyl ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is
paramount for its use as a chemical intermediate.

4.1. Synthesis

The most classical and reliable method for constructing the thiazole ring is the Hantzsch Thiazole
Synthesis.[5][6][7] This involves the condensation of an a-halocarbonyl compound with a thioamide.

Caption: Generalized Hantzsch synthesis workflow for the target molecule.

Experimental Protocol: Hantzsch Thiazole Synthesis Causality: This one-pot condensation is efficient
because it forms two bonds (C-S and C-N) in a single sequence, driven by the formation of a stable
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aromatic thiazole ring.[5]

¢ Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve
thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.

¢ Addition: Add ethyl 2,4-dibromo-3-oxobutanoate (1.0 eq) to the solution.

+ Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC). The reaction is typically complete within 2-4 hours.

+ Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold
water or a dilute sodium bicarbonate solution to precipitate the crude product.

» Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize
from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate.

4.2. Reactivity

The molecule's utility stems from its three distinct reactive sites, allowing for sequential and selective
modifications.
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Caption: Key reactivity pathways for chemical modification.

¢ Reactivity at the C5-Bromine: The C-Br bond is the most versatile handle for building molecular
complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions.

o Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids introduces new aromatic
systems, a cornerstone of modern drug discovery.[8][9][10][11] This is the most common and

robust method for functionalizing such a position.

+ Reactivity of the Ester Group: The ethyl ester at the C4-position can be readily transformed.
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o Hydrolysis: Treatment with aqueous base (like NaOH) or acid (like HCI) will hydrolyze the ester to
the corresponding carboxylic acid.[12][13][14] This acid can then be coupled with amines to form
amides, a common functional group in pharmaceuticals.[1]

+ Reactivity of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g.,
nitration, halogenation). The substitution pattern (ortho, meta, para) will be directed by the electron-
withdrawing nature of the thiazole ring system.

Applications in Research and Drug Development

The phenylthiazole scaffold is a privileged motif in medicinal chemistry, known for a wide spectrum of
biological activities.[15][16][17][18]

« Antifungal Agents: Phenylthiazole derivatives are potent inhibitors of lanosterol 14a-demethylase
(CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway.[1][15] This makes
compounds derived from this scaffold promising candidates for new antifungal drugs.

+ Anticancer and Anti-inflammatory Activity: Various substituted thiazoles have demonstrated
significant potential as anticancer and anti-inflammatory agents in preclinical studies.

+ Chemical Intermediate: As a highly functionalized and reactive molecule, Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate serves as an ideal starting point for generating libraries of diverse
compounds for high-throughput screening in drug discovery programs. Its structure allows for
systematic modifications at three key positions to explore structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

* Hazards: While specific toxicity data for this compound is limited, related brominated aromatic
compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.

» Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood
while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

+ Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing
agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C
is recommended.[4]
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Conclusion

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is more than just a chemical compound; it is a
versatile tool for innovation in the pharmaceutical and material sciences. Its well-defined
physicochemical properties, predictable spectral characteristics, and versatile reactivity at three distinct
positions make it an exceptionally valuable intermediate. Researchers and drug development
professionals can leverage this scaffold to construct novel molecules with tailored biological activities,
accelerating the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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